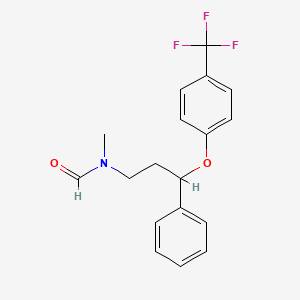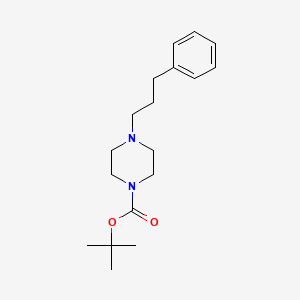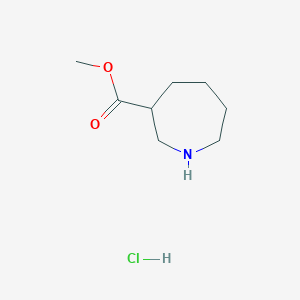
n-Formylfluoxetine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
N-Formylfluoxetine can be synthesized through the Maillard reaction between fluoxetine hydrochloride and lactose . This reaction involves the formation of a glycosylamine, which undergoes an Amadori rearrangement to produce this compound . The reaction is typically carried out in aqueous ethanol or in the solid state, with factors such as water content, lubricant concentration, and temperature influencing the degradation .
Industrial Production Methods
The Maillard reaction conditions mentioned above are likely scaled up for industrial purposes .
化学反応の分析
Types of Reactions
N-Formylfluoxetine primarily undergoes Maillard reactions, which are a form of non-enzymatic browning involving amino acids and reducing sugars . It can also participate in other reactions typical of secondary amines, such as oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major product formed from the Maillard reaction involving fluoxetine hydrochloride and lactose is this compound . Other minor products include various Amadori rearrangement products and volatile compounds like furaldehyde and maltol .
科学的研究の応用
N-Formylfluoxetine is primarily used in pharmaceutical research as a reference standard for the analysis of fluoxetine formulations . It serves as a marker for drug-excipient interactions, particularly in the study of the stability of fluoxetine hydrochloride in the presence of lactose . Additionally, it is used in neurology research to study its effects on serotonin receptors and neurotransmission .
作用機序
The mechanism of action of N-Formylfluoxetine is not as well-studied as that of fluoxetine. it is believed to interact with serotonin receptors similarly to fluoxetine, given its structural similarity . Fluoxetine works by inhibiting the reuptake of serotonin in the synapse, thereby increasing serotonin availability and enhancing neurotransmission . This compound likely exerts similar effects, although its potency and efficacy may differ.
類似化合物との比較
Similar Compounds
Fluoxetine: The parent compound, widely used as an antidepressant.
Norfluoxetine: A major active metabolite of fluoxetine, also an SSRI.
Desmethylfluoxetine: Another metabolite of fluoxetine, with similar pharmacological properties.
Uniqueness
N-Formylfluoxetine is unique in that it is primarily studied as a degradation product rather than a therapeutic agent. Its formation through the Maillard reaction makes it a useful marker for studying drug-excipient interactions, particularly in the stability testing of fluoxetine formulations .
特性
IUPAC Name |
N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNTUJKGUJSBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)





![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)




